molecular formula C15H13N3O B2584555 N-(1H-indazol-5-yl)-4-methylbenzamide CAS No. 925566-01-4

N-(1H-indazol-5-yl)-4-methylbenzamide

Cat. No.: B2584555
CAS No.: 925566-01-4
M. Wt: 251.289
InChI Key: CFHWXKOSPIBRSB-UHFFFAOYSA-N
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Description

N-(1H-indazol-5-yl)-4-methylbenzamide is a compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. Compounds containing the indazole moiety have been found to exhibit a wide range of biological activities, making them significant in medicinal chemistry .

Mechanism of Action

Target of Action

The primary target of N-(1H-indazol-5-yl)-4-methylbenzamide A compound with a similar structure, n-1h-indazol-5-yl-2- (6-methylpyridin-2-yl)quinazolin-4-amine, is known to target the tgf-beta receptor type-1 . This receptor plays a crucial role in cell growth and differentiation .

Mode of Action

The exact mode of action of This compound Indazole-containing compounds have been found to exhibit a wide variety of biological properties, suggesting that they may interact with their targets in multiple ways .

Biochemical Pathways

The specific biochemical pathways affected by This compound Indazole derivatives have been associated with a range of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . This suggests that the compound may interact with multiple biochemical pathways.

Pharmacokinetics

The pharmacokinetic properties of This compound A related compound, n-hydroxypropenamides bearing indazole moieties, was found to have high absorption ability, low metabolic activity, and low toxicity, suggesting promising bioavailability .

Result of Action

The specific molecular and cellular effects of This compound Indazole derivatives have been found to display various biological activities, suggesting that they may have multiple effects at the molecular and cellular level .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound The efficacy of similar compounds may be influenced by factors such as ph, temperature, and the presence of other substances .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of o-nitrobenzaldimines to form the indazole ring . This can be achieved through deoxygenative N-N bond formation using cadogan heterocyclization in the presence of a terminal reductant .

Industrial Production Methods

Industrial production of indazole derivatives often employs transition metal-catalyzed reactions due to their efficiency and high yields. For example, a Cu(OAc)2-catalyzed synthesis can be used, where the reaction is carried out in DMSO under an oxygen atmosphere . This method ensures minimal formation of byproducts and good to excellent yields.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indazol-5-yl)-4-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indazole N-oxides, while reduction can yield various reduced forms of the compound .

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-indazol-5-yl)-2-methylbenzamide
  • N-(1H-indazol-5-yl)-3-methylbenzamide
  • N-(1H-indazol-5-yl)-4-chlorobenzamide

Uniqueness

N-(1H-indazol-5-yl)-4-methylbenzamide is unique due to its specific substitution pattern on the benzamide group, which can influence its biological activity and chemical reactivity. Compared to other similar compounds, it may exhibit different pharmacological properties and potency .

Properties

IUPAC Name

N-(1H-indazol-5-yl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c1-10-2-4-11(5-3-10)15(19)17-13-6-7-14-12(8-13)9-16-18-14/h2-9H,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFHWXKOSPIBRSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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